molecular formula C11H15ClN4OS B1445937 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1803597-91-2

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No. B1445937
M. Wt: 286.78 g/mol
InChI Key: BKIQJDQDJXTJSZ-UHFFFAOYSA-N
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Description

“1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride” is a chemical compound with the molecular formula C11H15ClN4OS . It has a molecular weight of 286.78 .


Molecular Structure Analysis

The molecule is composed of a thiophen-2-yl group attached to a 1,2,4-oxadiazol-5-yl group, which is further connected to a piperazine ring . The exact conformation and arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.78 . More specific properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Pharmacological and Biological Activities

Piperazine and its derivatives, including those with 1,2,4-oxadiazole components, are noted for their broad spectrum of pharmacological activities. These compounds have been explored for their therapeutic potential across various domains, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The versatility of the piperazine ring as a pharmacophore is highlighted by its inclusion in many drugs addressing different medical conditions. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal potential of the resultant molecules, suggesting a rich area for drug design and discovery (Rathi, Syed, Shin, & Patel, 2016).

Antimicrobial and Antitubercular Activities

Specifically focusing on antimicrobial and antitubercular activities, piperazine analogues have demonstrated efficacy against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the role of piperazine derivatives in developing new anti-TB molecules, leveraging their design, rationale, and structure-activity relationship (SAR) insights for safer, selective, and cost-effective agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS.ClH/c1-2-9(17-7-1)11-13-10(16-14-11)8-15-5-3-12-4-6-15;/h1-2,7,12H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQJDQDJXTJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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